Boc-NH-PEG4-CH2CH2COOH

Catalog No.
S544692
CAS No.
756525-91-4
M.F
C16H31NO8
M. Wt
365.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG4-CH2CH2COOH

CAS Number

756525-91-4

Product Name

Boc-NH-PEG4-CH2CH2COOH

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H31NO8

Molecular Weight

365.42 g/mol

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG4-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

The exact mass of the compound 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is 365.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG4-CH2CH2COOH (CAS: 756525-91-4), also known as t-Boc-N-amido-PEG4-acid, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker . It features a terminal propionic acid for amide coupling and a tert-butyloxycarbonyl (Boc)-protected primary amine. The discrete PEG4 spacer (16 atoms) provides exact spatial separation without the polydispersity of traditional polymeric PEGs . In procurement, this compound is a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates, where precise linker length, high aqueous solubility, and orthogonal reactivity are mandatory for reproducible manufacturing .

Substituting Boc-NH-PEG4-CH2CH2COOH with generic alternatives fundamentally compromises conjugate synthesis and performance. Using polydisperse PEGs (e.g., PEG200) instead of a discrete PEG4 yields a heterogeneous mixture of conjugate lengths, which severely complicates analytical characterization and regulatory (CMC) approval . Replacing the PEG4 core with a length-matched aliphatic alkyl chain drastically increases lipophilicity, often causing the resulting PROTACs or ADCs to aggregate in aqueous buffers or exhibit high non-specific protein binding . Furthermore, attempting to use unprotected NH2-PEG4-COOH results in rapid self-polymerization during carboxylic acid activation (via EDC/HATU), leading to catastrophic yield losses of expensive payloads or targeting ligands .

Aqueous Solubility and Lipophilicity (PEG4 vs. Alkyl Linkers)

The incorporation of the PEG4 motif significantly reduces the calculated logP compared to length-matched alkyl chains, preventing the severe aqueous aggregation commonly observed with highly lipophilic aliphatic linkers.

Evidence DimensionLipophilicity (clogP) and aqueous aggregation
Target Compound DataHydrophilic PEG4 backbone maintains high aqueous solubility.
Comparator Or BaselineBoc-protected aliphatic linkers (e.g., Boc-C12-COOH)
Quantified DifferencePEG linkers typically exhibit a logP reduction of >2.0 log units compared to equivalent alkyl chains.
ConditionsPhysiological buffer formulation (pH 7.4) for PROTACs and ADCs.

Maintaining low lipophilicity is critical for procurement, as hydrophobic linkers cause ADC aggregation and poor in vivo pharmacokinetics.

Coupling Directionality and Yield (Boc-Protected vs. Unprotected)

The Boc protecting group ensures strictly unidirectional amide coupling to the target molecule. In contrast, unprotected amino acids undergo rapid self-condensation upon EDC/HATU activation, reducing the yield of the desired target conjugate to <50% and generating complex oligomeric impurities .

Evidence DimensionTarget conjugate yield and self-polymerization
Target Compound Data100% unidirectional coupling (no self-polymerization).
Comparator Or BaselineUnprotected NH2-PEG4-CH2CH2COOH
Quantified DifferenceUnprotected variants yield <50% target product due to oligomerization, whereas Boc-protection enables near-quantitative directional yields.
ConditionsStandard solution-phase amide coupling (e.g., EDC/NHS or HATU/DIPEA activation).

Procurement of the Boc-protected variant is mandatory to prevent the costly waste of expensive proprietary payloads and antibodies during linker attachment.

Deprotection Orthogonality (Boc vs. Fmoc)

The Boc group is efficiently removed under mild to moderate acidic conditions (e.g., 20-50% TFA), preserving base-sensitive payloads. Conversely, Fmoc removal requires 20% piperidine, which can cause severe degradation or epimerization of base-labile cytotoxins and peptide stereocenters.

Evidence DimensionPayload stability during linker deprotection
Target Compound DataAcid-labile deprotection (TFA) preserves base-sensitive moieties.
Comparator Or BaselineFmoc-NH-PEG4-CH2CH2COOH (Base-labile deprotection)
Quantified DifferenceFmoc deprotection (20% piperidine) can cause >90% degradation of base-sensitive payloads, avoided entirely by Boc chemistry.
ConditionsSolution-phase or solid-phase peptide synthesis (SPPS) deprotection steps.

Buyers must select the Boc variant when synthesizing conjugates containing payloads or targeting ligands that cannot tolerate high pH conditions.

PROTAC Ternary Complex Optimization (PEG4 vs. PEG2/PEG8)

The ~15 Å span of the discrete PEG4 spacer frequently represents the optimal thermodynamic distance for forming productive E3 ligase-target protein ternary complexes, often yielding DC50 values in the low nanomolar range. Shorter or longer variants can suffer significant losses in degradation potency due to steric clashes or high entropic penalties, respectively .

Evidence DimensionSpacer length and target degradation efficiency (DC50)
Target Compound DataPEG4 spacer (~15 Å length) optimal for ternary complex formation.
Comparator Or BaselineShorter (PEG2) or longer (PEG8) spacers
Quantified DifferenceSub-optimal lengths (PEG2 or PEG8) can result in 10- to 100-fold losses in target degradation potency (DC50).
ConditionsPROTAC linker length screening and NanoBRET ternary complex assays.

Procuring the exact PEG4 length is a critical strategic decision for PROTAC libraries to maximize the probability of discovering highly potent degraders.

PROTAC Library Synthesis

Utilized as a central, solubility-enhancing linker bridging E3 ligase ligands and target protein binders, where the exact PEG4 length maximizes productive ternary complex formation and minimizes lipophilicity-driven aggregation .

Antibody-Drug Conjugate (ADC) Payload Assembly

Employed to attach cytotoxic payloads to monoclonal antibodies; the Boc group allows orthogonal assembly of the payload before acidic deprotection and final antibody conjugation, preventing polymerization and preserving base-sensitive toxins .

Solid-Phase Peptide Synthesis (SPPS)

Incorporated into peptide sequences to increase in vivo half-life and reduce immunogenicity, specifically utilizing Boc-chemistry for compatibility with base-sensitive peptide motifs that would degrade under Fmoc deprotection conditions.

Biosensor Surface Functionalization

Immobilized onto amine-functionalized SPR or ELISA surfaces via the propionic acid terminus, creating a hydrophilic, non-fouling spacer that presents ligands without steric hindrance while allowing controlled amine deprotection.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

365.20496695 Da

Monoisotopic Mass

365.20496695 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(1,1-dimethylethyl) ester

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

Explore Compound Types